Cas no 1780867-14-2 (1-oxaspiro[4.5]decan-4-amine)
1-oxaspiro[4.5]decan-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-oxaspiro[4.5]decan-4-amine
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- Inchi: 1S/C9H17NO/c10-8-4-7-11-9(8)5-2-1-3-6-9/h8H,1-7,10H2
- InChI Key: XGBIMJZTYGFCRR-UHFFFAOYSA-N
- SMILES: O1C2(CCCCC2)C(N)CC1
1-oxaspiro[4.5]decan-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM433920-1g |
1-oxaspiro[4.5]decan-4-amine |
1780867-14-2 | 95%+ | 1g |
$1262 | 2023-02-17 | |
| Enamine | EN300-702742-1.0g |
1-oxaspiro[4.5]decan-4-amine |
1780867-14-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
| 1PlusChem | 1P01C7KF-50mg |
1-oxaspiro[4.5]decan-4-amine |
1780867-14-2 | 95% | 50mg |
$354.00 | 2024-06-19 | |
| 1PlusChem | 1P01C7KF-100mg |
1-oxaspiro[4.5]decan-4-amine |
1780867-14-2 | 95% | 100mg |
$515.00 | 2024-06-19 | |
| 1PlusChem | 1P01C7KF-250mg |
1-oxaspiro[4.5]decan-4-amine |
1780867-14-2 | 95% | 250mg |
$710.00 | 2024-06-19 | |
| 1PlusChem | 1P01C7KF-500mg |
1-oxaspiro[4.5]decan-4-amine |
1780867-14-2 | 95% | 500mg |
$1081.00 | 2024-06-19 | |
| 1PlusChem | 1P01C7KF-1g |
1-oxaspiro[4.5]decan-4-amine |
1780867-14-2 | 95% | 1g |
$1369.00 | 2024-06-19 | |
| 1PlusChem | 1P01C7KF-2.5g |
1-oxaspiro[4.5]decan-4-amine |
1780867-14-2 | 95% | 2.5g |
$2622.00 | 2024-06-19 | |
| 1PlusChem | 1P01C7KF-5g |
1-oxaspiro[4.5]decan-4-amine |
1780867-14-2 | 95% | 5g |
$3851.00 | 2024-06-19 | |
| 1PlusChem | 1P01C7KF-10g |
1-oxaspiro[4.5]decan-4-amine |
1780867-14-2 | 95% | 10g |
$5680.00 | 2024-06-19 |
1-oxaspiro[4.5]decan-4-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 1-oxaspiro[4.5]decan-4-amine
Professional Introduction to 1-oxaspiro[4.5]decan-4-amine (CAS No. 1780867-14-2)
1-oxaspiro[4.5]decan-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1780867-14-2, is a structurally unique heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its spirocyclic framework, consisting of an oxygen atom linking two six-membered rings, combined with an amine functional group at the fourth position, presents a versatile scaffold for molecular design and drug development.
The compound’s molecular structure, characterized by a spiro[oxirane-4,4’-decane] core, imparts distinctive chemical properties that make it a promising candidate for various biochemical applications. The presence of both oxygen and nitrogen heteroatoms within its structure enhances its potential for hydrogen bonding interactions, which is a critical factor in the design of bioactive molecules. This feature has positioned 1-oxaspiro[4.5]decan-4-amine as an attractive building block for the synthesis of novel pharmacophores targeting a range of therapeutic pathways.
In recent years, there has been growing interest in spirocyclic compounds due to their inherent stability and flexibility, which contribute to their ability to interact with biological targets in a precise manner. The spirocyclic core of 1-oxaspiro[4.5]decan-4-amine allows for conformational diversity, enabling the optimization of binding affinities and selectivity. This structural motif has been explored in the development of small-molecule inhibitors and modulators, particularly in the context of enzyme inhibition and receptor binding studies.
One of the most compelling aspects of 1-oxaspiro[4.5]decan-4-amine is its potential application in the synthesis of derivatives with enhanced pharmacological activity. Researchers have leveraged its scaffold to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications at the amine group have been investigated for their ability to modulate enzyme kinetics, while alterations at the oxygen-containing ring have been explored for their impact on metabolic stability and bioavailability.
The compound’s unique structural features have also made it a subject of interest in computational chemistry and molecular modeling studies. These studies aim to elucidate its interaction mechanisms with biological targets, providing insights into how structural modifications can be tailored to improve drug-like properties. The integration of quantum mechanical calculations and molecular dynamics simulations has been particularly valuable in understanding the conformational behavior of 1-oxaspiro[4.5]decan-4-amine and its derivatives.
Recent advancements in synthetic methodologies have further enhanced the accessibility of 1-oxaspiro[4.5]decan-4-amine, enabling more efficient routes to its preparation and functionalization. Transition-metal-catalyzed reactions, such as cross-coupling and cyclization processes, have been particularly instrumental in constructing the spirocyclic core with high regioselectivity and yield. These developments have opened new avenues for exploring its pharmacological potential through combinatorial chemistry and high-throughput screening approaches.
The therapeutic relevance of 1-oxaspiro[4.5]decan-4-amine has been underscored by several preclinical studies investigating its effects on key biological pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation and angiogenesis. Additionally, its ability to modulate neurotransmitter receptors has led to investigations into its potential as a therapeutic agent for neurological disorders. These findings highlight the compound’s versatility as a scaffold for drug discovery.
The synthesis and characterization of 1-oxaspiro[4.5]decan-4-amine derivatives continue to be an active area of research, driven by the need for novel therapeutic interventions across various disease domains. The compound’s unique structural features offer a rich platform for innovation, combining structural rigidity with functional flexibility. As synthetic chemists refine their techniques and biologists deepen their understanding of molecular interactions, the future prospects for 1-oxaspiro[4.5]decan-4-amine remain exceptionally promising.
In conclusion, 1-oxaspiro[4.5]decan-4-amine (CAS No. 1780867-14-2) represents a significant advancement in pharmaceutical chemistry, offering a structurally innovative scaffold with broad applications in drug development. Its unique spirocyclic core, combined with functional groups that enhance bioactivity, positions it as a valuable asset in medicinal research. As ongoing studies continue to uncover new therapeutic potentials and synthetic strategies, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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